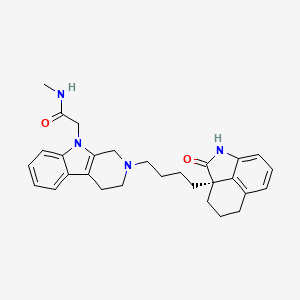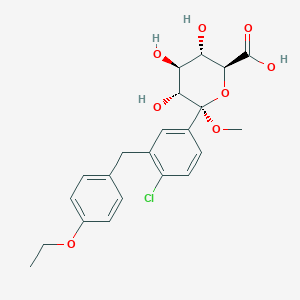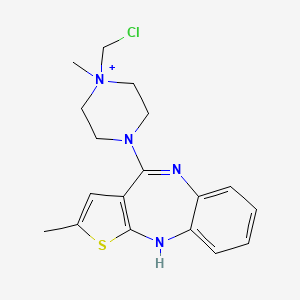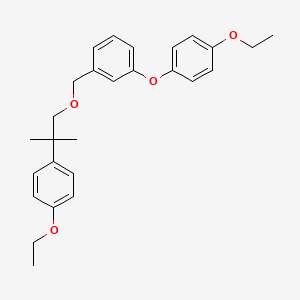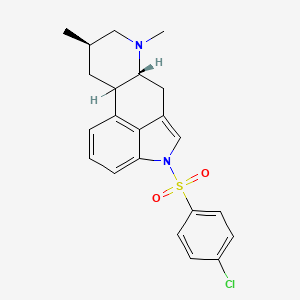![molecular formula C26H29Br2N3O5 B12768960 N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide CAS No. 923955-37-7](/img/structure/B12768960.png)
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Morpholine Attachment: The morpholine group is introduced through a nucleophilic substitution reaction with an appropriate halogenated ethoxyquinoline intermediate.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, followed by conversion to the dihydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound in the study of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting VEGFR2, which is crucial in the study of angiogenesis and related biological processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit angiogenesis.
作用机制
The compound exerts its effects primarily through the inhibition of VEGFR2. By binding to the kinase domain of VEGFR2, it prevents the receptor from phosphorylating its substrates, thereby blocking the downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of cancers that rely on angiogenesis for growth and metastasis .
相似化合物的比较
Similar Compounds
Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 among other kinases.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is unique due to its specific structural features that confer high selectivity and potency towards VEGFR2. The presence of the morpholine group and the benzofuran core enhances its binding affinity and stability, making it a promising candidate for further development in therapeutic applications .
属性
CAS 编号 |
923955-37-7 |
|---|---|
分子式 |
C26H29Br2N3O5 |
分子量 |
623.3 g/mol |
IUPAC 名称 |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
InChI 键 |
NRWJIIGMYTVUSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


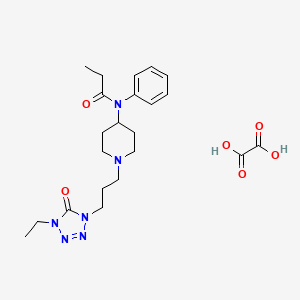
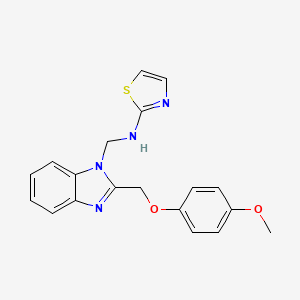
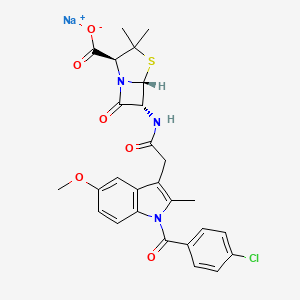
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
